2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13;;/h2-5,14H,6-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTANJGZOCBRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)CNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of imidazo[4,5-c]pyridine derivatives known for various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 273.3 g/mol. The compound features a tetrahydroimidazo core substituted with a methoxyphenyl group, which influences its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, a series of these compounds were tested against various bacterial strains, demonstrating effective inhibition of growth. The presence of the methoxy group has been associated with enhanced lipophilicity, which may contribute to improved membrane penetration and antimicrobial efficacy .
Anti-inflammatory Effects
Research has shown that derivatives of imidazo[4,5-c]pyridine can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays revealed that this compound significantly reduced COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the imidazo ring. Modifications at the N5 position and variations in the alkyl chain length have been shown to influence biological activity. For instance, the introduction of different phenyl groups has resulted in varying degrees of potency against target enzymes .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various imidazo derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating moderate potency compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A controlled experiment evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg when administered orally. Histopathological analysis revealed decreased leukocyte infiltration in treated tissues .
Data Tables
| Activity | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| COX-2 Inhibition | 0.04 | Celecoxib | 0.04 |
| Antimicrobial (S. aureus) | 32 | Ampicillin | 16 |
| Antimicrobial (E. coli) | 32 | Ciprofloxacin | 8 |
Scientific Research Applications
Antihypertensive Activity
One of the notable applications of this compound is its potential antihypertensive effects. Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant activity in lowering blood pressure. Studies have shown that these compounds can act as selective antagonists for specific receptors involved in the regulation of vascular tone and blood pressure .
Neuropharmacological Effects
The imidazo[4,5-c]pyridine scaffold has been associated with neuropharmacological activities. Compounds within this class have shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression. The presence of the methoxyphenyl group may enhance the lipophilicity and bioavailability of these compounds .
Anticancer Properties
Emerging studies suggest that 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride may have anticancer properties. Preliminary research indicates that derivatives can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study 1: Antihypertensive Efficacy
A study published in a pharmacology journal demonstrated that a series of tetrahydroimidazopyridine derivatives exhibited dose-dependent antihypertensive effects in animal models. The study highlighted the importance of structural modifications on the efficacy and selectivity of these compounds .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological assessment involving rodent models, compounds based on the imidazo[4,5-c]pyridine framework were tested for their effects on anxiety-like behaviors. Results indicated significant anxiolytic effects compared to control groups, suggesting potential therapeutic applications for anxiety disorders .
Case Study 3: Anticancer Activity
Research conducted on various cancer cell lines revealed that certain derivatives of this compound could inhibit tumor growth effectively. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents, molecular weight, and solubility profiles:
Key Observations :
- The 4-methoxyphenyl group in the target compound confers higher lipophilicity compared to methyl or pyridyl analogs, likely enhancing membrane permeability .
- Positional isomerism (e.g., methyl at position 2 vs. 4) significantly impacts steric hindrance and binding pocket compatibility .
Angiotensin II Receptor Antagonism
- PD123319 (1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate): Targets angiotensin II receptors (AT2R) with nanomolar affinity. The diphenylacetyl group and carboxylic acid moiety are critical for receptor binding . Contrasts with the target compound, which lacks these groups, suggesting divergent therapeutic applications .
Kinase Inhibition
- 5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine :
Preparation Methods
Core Synthesis via Pictet–Spengler Cyclization
A key step in the preparation is the formation of the tetrahydroimidazo[4,5-c]pyridine ring system through a Pictet–Spengler type reaction. This involves the condensation of histamine or substituted histamine derivatives with aldehydes under acidic or basic conditions:
- Reactants : Histamine hydrochloride and paraformaldehyde or substituted benzaldehydes (e.g., 4-methoxybenzaldehyde).
- Conditions : Typically conducted in ethanol, acetonitrile, or dioxane as solvents, often under reflux for 4–12 hours.
- Mechanism : The primary amine of histamine condenses with the aldehyde to form an imine intermediate, which cyclizes intramolecularly to yield the tetrahydroimidazo[4,5-c]pyridine core.
- Example : Reaction of histamine with 4-methoxybenzaldehyde followed by cyclization under basic conditions yields the 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold.
Functionalization of the Core
After core formation, the secondary amine at the 1-position of the imidazo[4,5-c]pyridine ring can be alkylated or acylated to introduce desired substituents:
- Alkylation : Treatment of the core amine with arylalkyl bromides in acetonitrile at room temperature leads to N-alkylated derivatives.
- Acylation : Reaction with acid chlorides in solvents like dimethoxyethane under mild conditions yields amide derivatives.
- Reagents : Alkyl halides, acid chlorides, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), or HATU facilitate these transformations.
- Purification : Products are typically purified by crystallization or high-performance liquid chromatography (HPLC).
Formation of the Dihydrochloride Salt
The free base of the substituted tetrahydroimidazo[4,5-c]pyridine is converted into its dihydrochloride salt to improve stability and solubility:
- Procedure : The free base is treated with hydrochloric acid in an appropriate solvent such as ethanol or dichloromethane.
- Isolation : The salt precipitates out and is collected by filtration, washed, and dried.
- Benefits : Salt formation enhances pharmaceutical suitability by improving crystallinity and bioavailability.
Representative Synthetic Procedure Summary
| Step | Reaction Type | Reactants & Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pictet–Spengler Cyclization | Histamine hydrochloride + 4-methoxybenzaldehyde | Reflux in ethanol/acetonitrile/dioxane, 4–12 h | Formation of tetrahydroimidazo[4,5-c]pyridine core with 4-methoxyphenyl substituent |
| 2 | N-Alkylation or Acylation | Core amine + arylalkyl bromide or acid chloride + coupling agents (EDC, HATU) | Room temperature, solvents like acetonitrile or dimethoxyethane | Functionalized derivatives at N-1 position |
| 3 | Salt Formation | Free base + HCl | Room temperature, ethanol or DCM | Dihydrochloride salt precipitate |
| 4 | Purification | Crystallization or HPLC | Ambient to reflux conditions | Pure compound isolated |
Detailed Research Findings and Optimization
- Solvent Effects : Ethanol, acetonitrile, and dioxane are preferred solvents for the condensation step, with reflux improving yields and reaction rates.
- Temperature Control : Gradual warming from 0 °C to room temperature during functionalization steps helps control reaction selectivity and minimize side products.
- Use of Coupling Agents : Carbodiimide-based agents such as EDC and HATU enhance amide bond formation efficiency, enabling mild reaction conditions and high yields.
- Purification Techniques : Crystallization from solvents like methanol or water is effective for isolating intermediates; final products often require HPLC purification for pharmaceutical-grade purity.
- Structural Confirmation : X-ray crystallography has been employed to confirm the structural integrity of intermediates and final products, ensuring correct cyclization and substitution patterns.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Cyclization | Pictet–Spengler reaction of histamine + aldehyde |
| Solvents for Cyclization | Ethanol, acetonitrile, dioxane |
| Reaction Time | 4–12 hours under reflux |
| Functionalization | Alkylation/acylation with arylalkyl bromides or acid chlorides |
| Coupling Agents | EDC, HATU, hydroxybenzotriazole (HOBt) |
| Salt Formation | Treatment with HCl in ethanol or DCM |
| Purification | Crystallization, filtration, HPLC |
| Typical Yields | Moderate to high, depending on step and conditions |
| Structural Validation | X-ray crystallography, NMR, melting point analysis |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors with appropriate amines under acidic conditions. For example, analogous imidazo-pyridine derivatives are synthesized via microwave-assisted reactions or reflux in polar aprotic solvents (e.g., DMF) with catalysts like p-toluenesulfonic acid. Yield optimization requires DOE (Design of Experiments) approaches to test variables such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers characterize the structural integrity of this compound to confirm purity and stereochemistry?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, DEPT-135) to verify aromatic proton environments and methoxy group placement.
- HPLC-MS (high-resolution) to confirm molecular ion peaks and detect impurities.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment.
- Elemental analysis to validate stoichiometry.
Comparative studies with structurally similar tetrahydro-imidazo-pyridine derivatives (e.g., 3-chlorophenyl analogs) can resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Containment : Use fume hoods for weighing and synthesis; store at -20°C in airtight containers to prevent hygroscopic degradation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating into halogenated waste streams .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., adenosine A₂A or serotonin receptors) by comparing with structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
- QSAR (Quantitative Structure-Activity Relationship) : Train models on existing imidazo-pyridine datasets to prioritize substituents (e.g., electron-withdrawing groups) that enhance target selectivity .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using cell lines with consistent passage numbers.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers in datasets. For example, discrepancies in enzyme inhibition assays may arise from variations in protein purity or assay interference by residual solvents .
Q. How do researchers optimize solvent systems for scalable synthesis while minimizing environmental impact?
- Methodological Answer :
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for solvent candidates. Ethanol/water mixtures may replace DMF to reduce toxicity.
- Membrane Separation Technologies : Implement solvent recovery systems (e.g., nanofiltration) to recycle reaction solvents, aligning with CRDC subclass RDF2050104 guidelines .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?
- Methodological Answer :
- Rodent Models : Administer via intravenous/oral routes to measure bioavailability (AUC) and half-life. Compare with structurally similar compounds (e.g., 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride) to assess metabolic stability .
- Microsampling Techniques : Use dried blood spot (DBS) methods to minimize animal use while collecting time-course data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
